molecular formula C13H21N3O4S B3058580 tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate CAS No. 902775-92-2

tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate

Cat. No. B3058580
CAS RN: 902775-92-2
M. Wt: 315.39
InChI Key: UJZQPLOFKPJIAN-UHFFFAOYSA-N
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Description

“tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate” is a chemical compound with the molecular formula C13H21N3O4S and a molecular weight of 315.39 . It is also known as Boc-Lys(Boc)-OSu and belongs to the family of carbamates. It is widely used in scientific experiments.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21N3O4S/c1-13(2,3)20-12(17)15-8-9-16-21(18,19)11-6-4-10(14)5-7-11/h4-7,16H,8-9,14H2,1-3H3,(H,15,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Biologically Active Compounds : Tert-butyl carbamates, such as tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, serve as intermediates in the synthesis of biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for such compounds involves acylation, nucleophilic substitution, and reduction, yielding high total yields (Bingbing Zhao et al., 2017) (Zhao et al., 2017).

  • Preparation of Carbamate Derivatives : The preparation of tert-butyl-(2-(2-hydroxy)ethyl) carbamate from 2-(2-aminoethoxy)ethanol and di-tert-butyl dicarbonate (Boc2O) in ethanol solution is another application. This process involves protecting the amino group, followed by condensation and de-protection steps (Zhong-Qian Wu, 2011) (Wu, 2011).

  • Synthesis of Ureas and Phenyl N-Substituted Carbamates : These compounds are synthesized and evaluated for their antiarrhythmic and hypotensive properties. For example, compounds like 1-tert.-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea have shown significant hypotensive action (E. Chalina et al., 1998) (Chalina et al., 1998).

  • Regioselective Deprotection and Acylation : The synthesis of penta-N-protected polyamide with tert-butyl carbamate derivatives demonstrates the selective deprotection and acylation, which is crucial in preparing derivatives of thermopentamine (J. Pak et al., 1998) (Pak et al., 1998).

Chemical Reactions and Properties

  • SNAAP Alkylations : Ethyl N-tert-butyl-4-nitrobenzenesulfonimidate, a related compound, showcases SNAAP alkylations, chemoselectively alkylating acids, alcohols, and phenols. This demonstrates the versatility of tert-butyl carbamates in organic syntheses (T. J. Maricich et al., 2013) (Maricich et al., 2013).

  • N-Methylation of Carbamate Derivatives : Carbamate derivatives of α-amino acids undergo N-methylation without racemization. This indicates their use in selective chemical reactions and potential for synthesizing complex organic compounds (C. Easton et al., 1991) (Easton et al., 1991).

  • Mass Spectrometry of Carbamates : The mass spectra of O-alkyl-N-arylsulfonyl carbamates, including tert-butyl variants, provide insights into their fragmentation patterns. This is important for understanding their chemical behavior and potential applications in analytical chemistry (W. Daly et al., 1970) (Daly et al., 1970).

Safety and Hazards

The safety information available indicates that this compound may pose hazards. The hazard statements include H302, H312, H315, H319, H332, and H335 . These codes correspond to hazards related to harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation respectively .

properties

IUPAC Name

tert-butyl N-[2-[(3-aminophenyl)sulfonylamino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-13(2,3)20-12(17)15-7-8-16-21(18,19)11-6-4-5-10(14)9-11/h4-6,9,16H,7-8,14H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZQPLOFKPJIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131227
Record name Carbamic acid, [2-[[(3-aminophenyl)sulfonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

902775-92-2
Record name Carbamic acid, [2-[[(3-aminophenyl)sulfonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902775-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [2-[[(3-aminophenyl)sulfonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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